molecular formula C15H15FN4O B1684422 Zolazepam CAS No. 31352-82-6

Zolazepam

Numéro de catalogue B1684422
Numéro CAS: 31352-82-6
Poids moléculaire: 286.3 g/mol
Clé InChI: GDSCFOSHSOWNDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zolazepam is a pyrazolodiazepinone derivative structurally related to the benzodiazepine drugs . It is used as an anaesthetic for a wide range of animals in veterinary medicine . Zolazepam is typically administered in combination with other drugs such as the NMDA antagonist tiletamine or the α2 adrenergic receptor agonist xylazine . It is around four times the potency of diazepam but it is both water-soluble and un-ionized at physiological pH meaning that its onset is very fast .


Synthesis Analysis

The synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV), as the key intermediate in the preparation of zolazepam, via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (III) which was prepared by acylation of 1,3-dimethyl-5-pyrazolone (I) by II is reconsidered .


Molecular Structure Analysis

The molecular formula of Zolazepam is C15H15FN4O . The IUPAC name is 4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1,4]diazepin-7-one .


Chemical Reactions Analysis

Zolazepam is typically used in combination with the NMDA antagonist tiletamine or the α2 adrenoceptor agonist xylazine . It is around four times the potency of diazepam but it is both water-soluble and un-ionized at physiological pH meaning that its onset is very fast .


Physical And Chemical Properties Analysis

Zolazepam has a molecular weight of 286.30 g/mol . It is both water-soluble and un-ionized at physiological pH .

Applications De Recherche Scientifique

1. Neurology and Olfactory Research

  • Summary of Application : Zolazepam, in combination with xylazine and tiletamine, has been used in research related to the mammalian olfactory system. This research suggests that neural oscillations in the olfactory system are linked to various processes involved in odor information analysis .
  • Methods of Application : The study involved recording the local field potential (LFP) in the olfactory bulb (OB) of rats under xylazine-tiletamine-zolazepam anesthesia .
  • Results or Outcomes : During the period of anesthesia, the spectral powers of the 1-4, 9-16, 31-64, 65-90 frequency bands increased significantly, and that of 91-170 Hz frequency band decreased significantly, whereas no significant changes were observed in the 5-8 and 17-30 Hz ranges .

2. Veterinary Sciences

  • Summary of Application : The tiletamine-zolazepam mixture is a widely used anesthetic for chemical immobilization of wild mammals due to its short induction time, good muscle relaxation, smooth recovery with low convulsions occurrence, and minimal effect on respiration .
  • Methods of Application : An injection dose of 7–8 mg/kg of tiletamine-zolazepam has been proven to be an effective and safe immobilizing mixture for crested porcupines under field conditions .
  • Results or Outcomes : A smaller injection dosage of 5 mg/kg has been proven to be sufficient to ensure a short induction time (average: 7.1 min), with good muscle relaxation and little excitement of the animals during awakening .

3. Anesthesia in High-Volume Spay and Neuter Programs

  • Summary of Application : Zolazepam, in combination with ketamine and xylazine (ZKX), has been used in high-quality, high-volume spay and neuter (HQHVSN) programs for free-roaming cats in Seoul, Korea .
  • Methods of Application : The anesthetic combination of tiletamine-zolazepam, ketamine, and xylazine (ZKX) was injected intramuscularly. The actual drug doses administered were tiletamine-zolazepam 5.52 ± 1.70 mg/kg, ketamine 8.94 ± 3.60 mg/kg, and xylazine 1.11 ± 0.34 mg/kg .
  • Results or Outcomes : The study confirmed the safety and efficacy of the ZKX combination administered intramuscularly in a TNR program in the HQHVSN model and provided a range of appropriate doses .

4. Synthesis of Key Intermediates

  • Summary of Application : Zolazepam is used in the synthesis of key intermediates in the preparation of various pharmaceutical compounds .
  • Methods of Application : The specific methods of application in this context are not detailed in the available resources .
  • Results or Outcomes : The outcomes of this application are also not detailed in the available resources .

5. Tranquilization of Wild Animals

  • Summary of Application : Zolazepam, in combination with tiletamine, has been used in the tranquilization of wild animals, such as gorillas and polar bears .
  • Methods of Application : The specific methods of application in this context are not detailed in the available resources .
  • Results or Outcomes : This combination has been found to be superior to ketamine because of reduced side-effects .

6. Synthesis of Pharmaceutical Compounds

  • Summary of Application : Zolazepam is used in the synthesis of key intermediates in the preparation of various pharmaceutical compounds .
  • Methods of Application : The synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone (IV) as the key intermediate in the preparation of zolazepam is reconsidered .
  • Results or Outcomes : The outcomes of this application are also not detailed in the available resources .

Safety And Hazards

Zolazepam is not for human use . It may cause central nervous system and reproductive system effects . Accidental self-injection may cause respiratory depression .

Propriétés

IUPAC Name

4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1,4]diazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c1-9-13-14(10-6-4-5-7-11(10)16)17-8-12(21)19(2)15(13)20(3)18-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSCFOSHSOWNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=NCC(=O)N2C)C3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185278
Record name Zolazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zolazepam

CAS RN

31352-82-6
Record name Zolazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31352-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zolazepam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031352826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolazepam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11555
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zolazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[3,4-e][1,4]diazepin-7(1H)-one, 4-(2-fluorophenyl)-6,8-dihydro-1,3,8-trimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOLAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1R474U58U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zolazepam
Reactant of Route 2
Reactant of Route 2
Zolazepam
Reactant of Route 3
Zolazepam
Reactant of Route 4
Reactant of Route 4
Zolazepam
Reactant of Route 5
Zolazepam
Reactant of Route 6
Reactant of Route 6
Zolazepam

Citations

For This Compound
22,300
Citations
P HELLYER, WW MUIR III, JAE HUBBELL… - Veterinary …, 1989 - Wiley Online Library
… 50 mg/ml of the tiletamine-zolazepam combination. The … zolazepam administered IV on awake, unmedicated dogs. In the second study, we examined the effects of tiletamine-zolazepam …
Number of citations: 116 onlinelibrary.wiley.com
P HELLYER, WWM III, JAE HUBBELL… - Veterinary …, 1988 - Wiley Online Library
The hemodynamic and respiratory effects of three doses (9.7, 15.8, and 23.7 mg/kg intravenous [IV]) of a 1:1 combination of tiletamine and zolazepam were studied after isoflurane …
Number of citations: 94 onlinelibrary.wiley.com
RP Wilson, IS Zagon, DR Larach, CM Lang - … Biochemistry and Behavior, 1993 - Elsevier
… of tiletamine-zolazepam reported in this article refer to the sum of the tiletamine and zolazepam doses, eg, 40 mg/kg = 20 mg/kg tiletamine + 20 mg/kg zolazepam); tiletamine-zolazepam …
Number of citations: 42 www.sciencedirect.com
JA Hubbell, RM Bednarski, WW Muir - American Journal of …, 1989 - europepmc.org
… -zolazepam doses were the sum of tiletamine plus zolazepam. Xylazine, when given IV, was given 5 minutes before tiletamine-zolazepam. … before tiletamine-zolazepam. Tiletamine-…
Number of citations: 91 europepmc.org
MRL Cattet, NA Caulkett, GB Stenhouse - Ursus, 2003 - JSTOR
The immobilization features and physiological effects of combinations of xylazine-zolazepam-tiletamine (XZT) and zolazepam-tiletamine (ZT) were compared in 46 wild grizzly bears (…
Number of citations: 78 www.jstor.org
DC Saha, AC Saha, G Malik, ME Astiz… - Journal of the …, 2007 - ingentaconnect.com
We allocated 35 male Sprague-Dawley rats into 7 groups and anesthetized each by using one of the following regimens: ketamine 50 mg + xylaxine 5 mg; ketamine 75 mg + xylazine 5 …
Number of citations: 98 www.ingentaconnect.com
LS Williams, JK Levy, SA Robertson… - Journal of the …, 2002 - Am Vet Med Assoc
Objective —To evaluate the use of the anesthetic combination tiletamine, zolazepam, ketamine, and xylazine (TKX) for anesthesia of feral cats at largescale neutering clinics. Design —…
Number of citations: 87 avmajournals.avma.org
MR Read, NA Caulkett, A Symington… - The Canadian …, 2001 - ncbi.nlm.nih.gov
… zolazepam and … zolazepam-induced immobilization of wapiti and other wild ruminants. Resume - Traitement de l'hypoxie au cours de l'immobilisation au xylazine-tiletaminezolazepam …
Number of citations: 65 www.ncbi.nlm.nih.gov
WP Taylor Jr, HV Reynolds III, WB Ballard - The Journal of wildlife …, 1989 - JSTOR
We successfully immobilized 185 grizzly bears (Ursus arctos horribilis) with tiletamine hydrochloride (HCl) and zolazepam HCl during May-June 1986-87. One hundred eighty bears …
Number of citations: 100 www.jstor.org
BF Miller, LI Muller, T Doherty… - Journal of Wildlife …, 2004 - meridian.allenpress.com
A combination of tiletamine-zolazepam/xylazine (TZ/X) is effective in the chemical immobilization of white-tailed deer (Odocoileus virginianus); however, the lengthy duration of …
Number of citations: 58 meridian.allenpress.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.